3-Fluoro-5-nitrobenzoic acid

Description

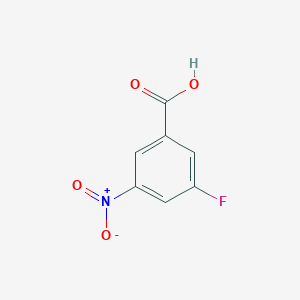

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPUIECMSDQUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374627 | |

| Record name | 3-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14027-75-9 | |

| Record name | 3-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-nitrobenzoic Acid: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

3-Fluoro-5-nitrobenzoic acid (CAS No. 14027-75-9) is a key substituted aromatic carboxylic acid widely utilized as a foundational building block in organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and a highly electronegative fluorine atom, make it a valuable intermediate in the development of novel pharmaceutical agents and other fine chemicals.[1][2][3] This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, detailed protocols for its synthesis and purification, and a thorough analysis of its spectroscopic characteristics. The content herein is designed to equip researchers and drug development professionals with the critical knowledge required for the effective handling, application, and characterization of this important synthetic intermediate.

Introduction and Strategic Importance in Synthesis

This compound is a crystalline solid that serves as a versatile scaffold in medicinal chemistry and materials science.[2][3] The strategic placement of the fluoro and nitro groups on the benzoic acid core imparts distinct reactivity and physicochemical properties. The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the carboxylic acid compared to benzoic acid itself and activates the aromatic ring for nucleophilic aromatic substitution. The fluorine atom, a common bioisostere in drug design, can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, this compound is a frequently employed starting material for the synthesis of complex heterocyclic systems and other targeted molecules in drug discovery programs.[1][3]

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a chemical is paramount for its safe handling and successful application in experimental work. The key data for this compound are summarized below.

Core Physical Properties

The fundamental physical and chemical identifiers for this compound are presented in Table 1. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 14027-75-9 | [4] |

| Molecular Formula | C₇H₄FNO₄ | [4][5] |

| Molecular Weight | 185.11 g/mol | [4][5] |

| Appearance | Off-white to light yellow solid | [6] |

| Melting Point | 125 °C | [6] |

| Boiling Point (Predicted) | 341.2 ± 27.0 °C | [6] |

| Density (Predicted) | 1.568 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 3.14 ± 0.10 | [6] |

| Solubility | Soluble in DMSO (37.02 mg/mL) | [3] |

Note: Boiling point, density, and pKa are predicted values from computational models and should be considered as estimates.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as an irritant.

GHS Hazard Statements: [5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6]

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through a multi-step process. A common and effective route involves the diazotization of 3-amino-5-nitrobenzoic acid, followed by a Balz-Schiemann reaction to introduce the fluorine atom.[1] This section provides a detailed, self-validating protocol for this transformation.

Synthetic Workflow Diagram

The logical flow of the synthesis and purification process is outlined in the diagram below.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is based on established chemical principles for the Balz-Schiemann reaction.

Materials:

-

3-Amino-5-nitrobenzoic acid

-

Tetrafluoroboric acid (HBF₄, 48% in water)

-

Sodium nitrite (NaNO₂)

-

Ice

-

Deionized water

-

Ethanol (for recrystallization, optional)

-

Ethyl acetate (for extraction, optional)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 3-amino-5-nitrobenzoic acid (1 equivalent) in a solution of tetrafluoroboric acid (approx. 3-4 equivalents) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: maintaining a low temperature prevents the premature decomposition of the diazonium salt and minimizes side reactions.

-

Stir the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full conversion to the diazonium tetrafluoroborate salt, which will typically precipitate as a solid.

-

-

Balz-Schiemann Reaction (Thermal Decomposition):

-

Filter the precipitated diazonium salt and wash it with a small amount of cold water, followed by a cold ethanol wash to aid in drying.

-

Carefully dry the diazonium salt. Caution: Diazonium salts can be explosive when dry; it is often safer to proceed with the moist solid.

-

Gently heat the dry or moist diazonium salt in a flask. The decomposition will start, evolving nitrogen and boron trifluoride gas. The reaction should be performed in a well-ventilated fume hood.

-

The solid will convert to the crude this compound.

-

-

Work-up and Purification (Recrystallization):

-

Allow the reaction flask to cool to room temperature.

-

The crude product can be purified by recrystallization.[7][8][9] Benzoic acids are often poorly soluble in cold water but more soluble in hot water.[7][8] A mixture of ethanol and water can also be an effective recrystallization solvent system.

-

Dissolve the crude solid in a minimum amount of hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Validation:

-

Determine the melting point of the dried crystals. A sharp melting point close to the literature value (125 °C) is a good indicator of purity.

-

Perform spectroscopic analysis (NMR, IR, MS) to confirm the structure of the final product.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure of the synthesized product.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum of this compound is expected to show three distinct signals for the aromatic protons.

-

Experimental Data (DMSO-d₆):

-

δ 8.46 (m, 1H)

-

δ 8.37 (dt, 1H)

-

δ 8.14 (dm, 1H)

-

-

Interpretation: The strong electron-withdrawing effects of the nitro and fluoro groups, as well as the carboxylic acid, shift the aromatic protons significantly downfield (to a higher ppm value). The complex splitting patterns (multiplet, doublet of triplets, doublet of multiplets) arise from proton-proton and proton-fluorine coupling. The proton at C2 will be a multiplet due to coupling with the fluorine at C3 and the proton at C6. The proton at C4 will appear as a doublet of triplets due to coupling with the fluorine at C3 and the protons at C2 and C6. The proton at C6 will be a doublet of multiplets due to coupling with the proton at C2 and the fluorine at C3.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, seven distinct signals are expected.

-

Predicted Chemical Shifts and Rationale:

-

C=O (Carboxylic Acid): ~165-170 ppm. This carbon is highly deshielded due to the two attached oxygen atoms.[10]

-

C-F: ~160-165 ppm (with a large ¹JCF coupling constant). The carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet.

-

C-NO₂: ~148-152 ppm. The carbon attached to the nitro group is also strongly deshielded.

-

C-COOH: ~132-136 ppm. The ipso-carbon attached to the carboxylic acid group.

-

Aromatic C-H carbons: Three signals are expected in the ~115-130 ppm range. The precise shifts are influenced by the combined electronic effects of the substituents. The carbon ortho to the fluorine and para to the nitro group (C4) is expected to be the most upfield of the C-H carbons.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is used to identify the functional groups present in the molecule.

-

Predicted Key Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. This broadness is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[4][11][12][13]

-

C-H Stretch (Aromatic): Weak to medium sharp peaks just above 3000 cm⁻¹ (~3050-3150 cm⁻¹).[4]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1720 cm⁻¹. Conjugation with the aromatic ring and the electron-withdrawing groups may shift this slightly.[4][11][12][13]

-

N-O Asymmetric Stretch (Nitro Group): A strong, sharp peak around 1520-1560 cm⁻¹.[4][12]

-

N-O Symmetric Stretch (Nitro Group): A strong, sharp peak around 1340-1360 cm⁻¹.[4][12]

-

C-F Stretch: A strong band in the fingerprint region, typically around 1100-1250 cm⁻¹.

-

C=C Stretch (Aromatic): Medium peaks around 1450-1600 cm⁻¹.

-

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 185, corresponding to the molecular weight of the compound.[5]

-

[M-OH]⁺: A peak at m/z = 168, resulting from the loss of a hydroxyl radical from the carboxylic acid group. This is a common fragmentation for carboxylic acids.[14]

-

[M-NO₂]⁺: A peak at m/z = 139, due to the loss of the nitro group.

-

[M-COOH]⁺: A peak at m/z = 140, from the loss of the carboxyl group.[14]

-

Further fragmentation of these primary fragments would lead to other smaller peaks in the spectrum.

-

Logical Relationships in Spectroscopic Data

The interplay between the different spectroscopic techniques provides a self-validating system for structure confirmation.

Caption: Interconnectivity of spectroscopic data for structural validation.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, particularly in the realm of drug discovery. Its well-defined physical properties, coupled with a predictable reactivity profile, make it a reliable starting material. This guide has provided a detailed overview of its key characteristics, a robust protocol for its synthesis and purification, and a comprehensive guide to its spectroscopic characterization. By understanding the causality behind the experimental choices and the logic of the analytical data, researchers can confidently and safely incorporate this valuable building block into their synthetic strategies, accelerating the development of new and innovative chemical entities.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of this compound: Processes and Innovations.

- BenchChem. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid.

- The Royal Society of Chemistry. Supplementary Information.

- Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

- Unknown. Recrystallization of Benzoic Acid.

- Unknown. This compound.

- ChemicalBook. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 13C NMR spectrum.

- SpectraBase. 3-(fluorosulfonyl)-5-nitrobenzoic acid - Optional[13C NMR] - Spectrum.

- PubChem. This compound.

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

- Google Patents. US5198575A - Preparation of nitrobenzoic and anthranilic acids.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- Specac Ltd. Interpreting Infrared Spectra.

- Chegg.com. Solved What IR peaks are present in 3-nitrobenzoic acid? O | Chegg.com.

- ChemicalBook. 14027-75-9(this compound) Product Description.

- Santa Cruz Biotechnology. This compound.

- brainly.com. [FREE] What IR peaks are present in 3-nitrobenzoic acid?.

- TargetMol. This compound.

- Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.

- Unknown. The Recrystallization of Benzoic Acid.

- MiraCosta College. Recrystallization and Extractions of Organic Compounds.

- NIST WebBook. 4-Fluoro-3-nitrobenzoic acid.

- Ossila. 2-Fluoro-5-nitrobenzoic acid.

- IR Chart.

- SpectraBase. 3-Fluoro-5-(trifluoromethyl)benzoic acid - Optional[FTIR] - Spectrum.

- ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand..

- Doc Brown. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes.

- Sigma-Aldrich. 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7.

- ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- JOCPR. Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Fluoro-5-nitrobenzoic acid_TargetMol [targetmol.com]

- 4. brainly.com [brainly.com]

- 5. This compound | C7H4FNO4 | CID 2759047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 14027-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 9. home.miracosta.edu [home.miracosta.edu]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. Solved What IR peaks are present in 3-nitrobenzoic acid? O | Chegg.com [chegg.com]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 3-Fluoro-5-nitrobenzoic Acid for Advanced Research and Drug Development

Introduction

3-Fluoro-5-nitrobenzoic acid (CAS No. 14027-75-9) is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in the fields of medicinal chemistry, fine chemical synthesis, and materials science. Its unique trifunctional nature—featuring a carboxylic acid for amide coupling and derivatization, a nitro group for reduction to a reactive amine, and a fluorine atom to enhance metabolic stability and binding affinity—makes it an exceptionally valuable scaffold.[1][2] In drug discovery, it is often employed as a "fragment molecule," providing a structural foundation for the design and synthesis of novel therapeutic candidates.[1]

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It moves beyond basic specifications to provide field-proven insights into the molecule's properties, synthesis, handling, and, most importantly, its strategic application in complex molecular design, supported by authoritative references.

Physicochemical Properties and Molecular Characteristics

The precise molecular architecture of this compound dictates its reactivity and physical behavior. The electron-withdrawing nature of both the fluorine and nitro groups significantly influences the acidity of the carboxylic acid proton and the reactivity of the aromatic ring.

Quantitative Data Summary

All quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FNO₄ | [3][4] |

| Molecular Weight | 185.11 g/mol | [3][4] |

| CAS Number | 14027-75-9 | [1][3] |

| IUPAC Name | This compound | [4] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 123-126 °C | [6] |

| Boiling Point | 341.2 ± 27.0 °C (Predicted) | [1] |

| Density | 1.568 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.14 ± 0.10 (Predicted) | [1] |

| Solubility (DMSO) | 37.02 mg/mL (199.99 mM) | [1] |

Molecular Structure and Identifiers

Spectroscopic Data for Characterization

Spectroscopic analysis is fundamental for verifying the identity and purity of starting materials. Below are the key spectral data for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

Experimental ¹H NMR data provides unambiguous confirmation of the proton environments on the aromatic ring.

-

Spectrum Data (DMSO-d₆):

Carbon Nuclear Magnetic Resonance (¹³C NMR)

While experimental ¹³C NMR data is not widely published, chemical shifts can be reliably predicted based on substituent effects. The spectrum is expected to show 7 distinct signals: 6 for the aromatic carbons and 1 for the carboxyl carbon. The carbon atoms attached to the electronegative fluorine (C-F) and nitro (C-NO₂) groups, as well as the carboxyl group (C-COOH), will show characteristic downfield shifts.

Infrared (IR) Spectroscopy

The FT-IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:

-

~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1530 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group.

-

~1250 cm⁻¹: C-F stretch.

Mass Spectrometry (MS)

In mass spectrometry using electron ionization (EI-MS), the molecular ion peak [M]⁺ is expected at m/z = 185.11. Common fragmentation patterns would involve the loss of -OH (m/z 168) and -COOH (m/z 140).

Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity.[2] The most common and well-established laboratory and industrial route begins with 3-Amino-5-nitrobenzoic acid.[1]

Synthetic Pathway: Balz-Schiemann Reaction

The conversion involves a diazotization of the amino group followed by a fluorination reaction, a classic example of the Balz-Schiemann reaction. This choice is driven by the reliability of forming the diazonium salt and its subsequent thermal decomposition to install the fluorine atom at the desired position.

Sources

3-Fluoro-5-nitrobenzoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Fluoro-5-nitrobenzoic Acid in Organic Solvents

Introduction

This compound (CAS No. 14027-75-9) is a key building block in modern medicinal chemistry and materials science.[1] Its utility in the synthesis of novel pharmaceutical candidates and functional materials is predicated on a thorough understanding of its fundamental chemical properties, chief among them being its solubility in organic solvents.[2] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, intended for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its solubility, provide detailed protocols for its empirical determination, and contextualize its behavior by drawing comparisons with structurally similar analogs.

Molecular Structure and its Implications for Solubility

The solubility of a compound is dictated by its molecular structure—the interplay of its functional groups and overall polarity with the properties of the solvent. The structure of this compound features three key functional groups that govern its interactions:

-

Carboxylic Acid (-COOH): This group is polar and acts as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This functionality promotes solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., DMSO, ethyl acetate).

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule.

-

Fluorine Atom (-F): As the most electronegative element, fluorine is strongly electron-withdrawing. However, it is a poor hydrogen bond acceptor. Its primary effect is to modulate the electronic properties and crystal lattice energy of the molecule, which can subtly influence solubility.[3]

-

Aromatic Ring: The benzene ring is nonpolar and contributes hydrophobic character, favoring interactions with aromatic or nonpolar solvents through van der Waals forces.

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4] We can therefore anticipate that this compound will exhibit significant solubility in polar organic solvents, while its solubility in nonpolar solvents like hexane will be limited.

Quantitative Solubility Data: An Analog-Informed Perspective

While comprehensive solubility data for this compound is not extensively published, a significant amount can be inferred from its structural analogs. A study by Zhang et al. provides detailed solubility data for the parent compound, 3-nitrobenzoic acid, across a range of solvents and temperatures.[5] This data serves as an excellent baseline for our predictions.

One specific data point for this compound is its solubility in Dimethyl Sulfoxide (DMSO), which is reported to be 37.02 mg/mL (199.99 mM) .[1] Additionally, a structural isomer, 4-fluoro-3-nitrobenzoic acid, is reported to be soluble in 95% ethanol at 50 mg/mL .

The table below presents the experimental solubility of 3-nitrobenzoic acid, which can be used as a qualitative and quantitative guide for estimating the solubility of the fluoro-substituted target compound.[5]

| Solvent | Polarity Index | H-Bonding | Solubility of 3-Nitrobenzoic Acid (mol/L at 298.15 K)[5] | Expected Solubility Trend for this compound |

| Methanol | 5.1 | Donor/Acceptor | ~3.4 | High |

| Ethanol | 4.3 | Donor/Acceptor | ~1.6 | High |

| Ethyl Acetate | 4.4 | Acceptor | ~1.6 | Moderate to High |

| Acetonitrile | 5.8 | Acceptor | ~1.0 | Moderate |

| Dichloromethane | 3.1 | Weak Acceptor | ~0.5 | Low to Moderate |

| Toluene | 2.4 | Aromatic | ~0.2 | Low |

| Water | 10.2 | Donor/Acceptor | Very Low | Very Low |

Analysis and Prediction: The fluorine atom's high electronegativity can increase the acidity of the carboxylic proton, potentially enhancing interactions with basic solvents. However, it can also affect the crystal packing of the solid, which may increase or decrease the energy required to dissolve the crystal lattice. It is reasonable to hypothesize that the solubility profile of this compound will closely mirror that of 3-nitrobenzoic acid, with high solubility in polar protic solvents like methanol and ethanol, and progressively lower solubility as solvent polarity decreases.

Experimental Determination of Solubility

To establish definitive solubility data, empirical determination is essential. The isothermal shake-flask method is a reliable and widely accepted technique for measuring equilibrium solubility.[6] The following section details a robust protocol for this purpose.

Workflow for Solubility Determination

The overall experimental process follows a logical sequence from preparation to analysis, ensuring accuracy and reproducibility.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating checks to ensure equilibrium has been reached.

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg)

-

20 mL glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Syringes and 0.45 µm PTFE syringe filters

-

Calibrated volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Standard Curve:

-

Accurately prepare a stock solution of this compound in the chosen solvent.

-

Perform a serial dilution to create a series of standards of known concentrations.

-

Analyze these standards by UV-Vis spectrophotometry (at λ_max) or HPLC to generate a linear calibration curve. This is crucial for the final quantification step.

-

-

Sample Preparation:

-

Add an excess of solid this compound to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~100 mg of solid.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined time. A 24-hour period is a common starting point.

-

Causality Check: To ensure equilibrium is reached, it is advisable to run parallel experiments for different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not change between the later time points.

-

-

Sample Processing and Analysis:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe, avoiding any solid particles.

-

Immediately attach a 0.45 µm PTFE syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any fine particulates that could inflate the solubility measurement.

-

Accurately dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of your previously established standard curve.

-

Analyze the diluted sample using the same analytical method (UV-Vis or HPLC) as the standards.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

-

Safety and Handling

According to safety data sheets, this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While a comprehensive, pre-existing database on the solubility of this compound in all common organic solvents remains to be published, this guide provides the necessary framework for any researcher to predict, understand, and accurately determine this critical parameter. By leveraging data from close structural analogs like 3-nitrobenzoic acid, we can make informed predictions about its behavior.[5] The provided experimental protocol offers a robust and reliable method for generating high-quality, quantitative solubility data. This foundational knowledge is indispensable for the effective use of this compound in downstream applications, from reaction optimization and purification to formulation development in the pharmaceutical and chemical industries.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of this compound: Processes and Innovations.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759047, this compound.

- Capot Chemical. (2013). MSDS of this compound.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Zhang, X., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.

- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

- ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.

- Michigan State University. (n.d.). Solvents.

Sources

- 1. 3-Fluoro-5-nitrobenzoic acid_TargetMol [targetmol.com]

- 2. 14027-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Solvents [www2.chemistry.msu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. This compound | C7H4FNO4 | CID 2759047 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Fluoro-5-nitrobenzoic acid spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-nitrobenzoic Acid

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of molecular building blocks is a foundational requirement for success. This compound (CAS No. 14027-75-9) is a key intermediate, valued for its trifunctional scaffold that allows for diverse synthetic transformations.[1][2] Its utility in creating novel pharmaceutical candidates and functional materials necessitates an unambiguous and thorough understanding of its structural and electronic properties.[1]

This technical guide provides a comprehensive, field-proven framework for the spectroscopic analysis of this compound. Moving beyond a simple recitation of data, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind spectral features. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring the confident identification and quality control of this vital compound.

Molecular Structure and Physicochemical Properties

The arrangement of a fluorine atom, a nitro group, and a carboxylic acid on the benzene ring creates a unique electronic environment that is directly reflected in its spectroscopic fingerprint.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 14027-75-9 | [2][3] |

| Molecular Formula | C₇H₄FNO₄ | [3][4][5] |

| Molecular Weight | 185.11 g/mol | [1][3][5] |

| Monoisotopic Mass | 185.01243577 Da |[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atom. The strong electron-withdrawing nature of all three substituents (-F, -NO₂, -COOH) results in a downfield shift for all aromatic protons and carbons.

¹H NMR Spectroscopy: The Proton Fingerprint

Expertise & Experience: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C2, C4, and C6 positions. The fluorine atom will introduce characteristic splitting patterns (J-coupling) to these protons, which is critical for unambiguous assignment. The proton at C4 will be a triplet due to coupling with two ortho protons (H2 and H6). However, the presence of the fluorine at C3 will further split the signals for H2 (ortho to F) and H4 (meta to F), resulting in more complex multiplets (e.g., doublet of triplets).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

|---|---|---|---|---|

| H2 | 8.4 - 8.6 | ddd | ³J(H2-H6) ≈ 2.5, ³J(H2-F) ≈ 9-10, ⁴J(H2-H4) ≈ 1.5 | Deshielded by adjacent -COOH and ortho -F. |

| H4 | 8.2 - 8.4 | ddd | ³J(H4-H?) ≈ 8-9, ⁴J(H4-F) ≈ 6-7, ⁴J(H4-H2) ≈ 1.5 | Deshielded by ortho -COOH and -NO₂ groups. |

| H6 | 8.7 - 8.9 | t | ³J(H6-H2) ≈ 2.5, ⁵J(H6-F) ≈ 2.5 | Most deshielded proton, positioned between -F and -NO₂. |

| COOH | >13.0 | br s | - | Acidic proton, chemical shift is concentration-dependent. |

Note: Predicted values are based on analysis of similar structures and substituent effects. Actual experimental values may vary.

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum will display seven signals: six for the aromatic carbons and one for the carboxyl carbon. The key diagnostic feature is the large one-bond carbon-fluorine coupling (¹JCF) for C3, typically observed in the range of 240-260 Hz. The carbons ortho and meta to the fluorine will also exhibit smaller J-couplings (²JCF, ³JCF).

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

| Position | Predicted δ (ppm) | C-F Coupling (Hz) | Rationale |

|---|---|---|---|

| C1 (-COOH) | 132 - 134 | ³JCF ≈ 3-4 | Ipso-carbon to the carboxyl group. |

| C2 | 120 - 122 | ²JCF ≈ 20-25 | Shielded relative to other CH carbons. |

| C3 (-F) | 161 - 163 (d) | ¹JCF ≈ 250 | Directly attached to fluorine, significantly deshielded. |

| C4 | 125 - 127 | ³JCF ≈ 3-4 | Aromatic CH carbon. |

| C5 (-NO₂) | 148 - 150 | ²JCF ≈ 7-9 | Ipso-carbon to the nitro group. |

| C6 | 115 - 117 | ⁴JCF ≈ 3-4 | Most shielded aromatic CH carbon. |

| C=O | 164 - 166 | ⁴JCF ≈ 2-3 | Carboxylic acid carbonyl carbon. |

¹⁹F NMR Spectroscopy: A Direct View of Fluorine

Expertise & Experience: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for confirming the presence and environment of fluorine.[6][7] For an aryl fluoride, the chemical shift is expected in the range of -100 to -120 ppm relative to CFCl₃.[8] The signal will appear as a multiplet due to coupling with the ortho (H2) and meta (H4) protons.

Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)

| Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|

| -105 to -115 | ddd | ³J(F-H2) ≈ 9-10, ⁴J(F-H4) ≈ 6-7, ⁵J(F-H6) ≈ 2.5 |

Experimental Protocol: NMR Spectroscopy

Trustworthiness: This protocol ensures high-quality, reproducible data by standardizing sample preparation and instrument parameters.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for benzoic acids.[1]

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity (line shape).

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard pulse program. Set spectral width to cover 0-15 ppm. Use a 30° pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence. Set spectral width to cover 0-200 ppm. A relaxation delay of 5 seconds is recommended. Acquire several hundred to a few thousand scans.

-

¹⁹F NMR: Use a standard one-pulse experiment, ensuring the spectral width is adequate (e.g., -50 to -250 ppm). Proton decoupling can be used to simplify the spectrum to a singlet if desired.

-

Caption: Key Functional Group Correlations in IR Spectroscopy.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula. Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI), one can determine the elemental composition from the exact mass.

Expected Mass Spectrometry Data:

-

Molecular Ion: For C₇H₄FNO₄, the calculated monoisotopic mass is 185.0124 Da. [5] * In negative ion mode (ESI-), the expected peak would be the deprotonated molecule [M-H]⁻ at m/z 184.0052.

-

In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be at m/z 186.0196.

-

-

Key Fragmentation: The molecule is expected to fragment in predictable ways. The loss of small, stable neutral molecules is common.

-

Loss of -OH (17 Da): from the carboxylic acid, leading to an acylium ion at m/z 168.

-

Loss of -NO₂ (46 Da): a common fragmentation for nitroaromatics, leading to a fragment at m/z 139.

-

Loss of -COOH (45 Da): decarboxylation leading to a fragment at m/z 140.

-

Caption: Predicted ESI(-) Fragmentation Pathway.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source. [9]3. LC Method (for sample introduction): A short isocratic flow of 50:50 acetonitrile:water can be used to introduce the sample into the mass spectrometer.

-

MS Data Acquisition:

-

Operate the ESI source in both positive and negative ion modes in separate runs.

-

Acquire data in full scan mode over a mass range of m/z 50-300.

-

If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the molecular ion (e.g., m/z 184) and subjecting it to collision-induced dissociation (CID).

-

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹⁹F NMR confirm the substitution pattern and proton-fluorine spatial relationships, while ¹³C NMR elucidates the complete carbon framework, highlighted by the characteristic C-F coupling. IR spectroscopy provides rapid verification of the essential carboxylic acid and nitro functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through predictable fragmentation. This multi-technique approach provides a self-validating system, ensuring the identity and purity of this critical chemical intermediate for advanced research and development applications.

References

- BenchChem. (n.d.). Spectroscopic Analysis for Confirming the Structure of 3-Chloro-4-nitrobenzoic Acid Derivatives: A Comparison Guide.

- Capot Chemical. (2013). MSDS of this compound.

- Semjonova, A., et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery.

- Semjonova, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications.

- Supporting Information. (n.d.). General Analytical Methods.

- ChemicalBook. (n.d.). This compound Product Description.

- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.

- BenchChem. (n.d.). A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors.

- ChemicalBook. (n.d.). 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- TargetMol. (n.d.). This compound.

- (n.d.). This compound.

- ResearchGate. (2025). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.

- (n.d.). 19Flourine NMR.

- Chegg. (2020). What IR peaks are present in 3-nitrobenzoic acid?.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Brainly. (2023). What IR peaks are present in 3-nitrobenzoic acid?.

Sources

- 1. 3-Fluoro-5-nitrobenzoic acid_TargetMol [targetmol.com]

- 2. This compound - [nashpharmatech.com]

- 3. 14027-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. capotchem.com [capotchem.com]

- 5. This compound | C7H4FNO4 | CID 2759047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. researchgate.net [researchgate.net]

Synthesis of 3-Fluoro-5-nitrobenzoic acid from 3-amino-5-nitrobenzoic acid

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-nitrobenzoic Acid via the Balz-Schiemann Reaction

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research, starting from 3-amino-5-nitrobenzoic acid. The core of this transformation is the Balz-Schiemann reaction, a robust method for introducing a fluorine atom onto an aromatic ring. This document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety considerations, and describes methods for purification and characterization. The content is designed for chemistry professionals, offering insights into the practical nuances and causal factors that govern the success of this synthesis.

Introduction: Significance of Aryl Fluorides

Organofluorine compounds are of immense importance in modern chemistry, particularly in the life sciences. The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound serves as a key intermediate for more complex molecules where the fluorine and nitro functionalities provide strategic handles for further chemical modification. The Balz-Schiemann reaction, first reported in 1927 by Günther Balz and Günther Schiemann, remains a cornerstone for the synthesis of aryl fluorides from primary aromatic amines due to its reliability and regioselectivity, especially when direct fluorination methods are impractical or hazardous.[1][2] This guide focuses on the application of this classical reaction to a substrate bearing both electron-withdrawing nitro and carboxylic acid groups.

The Balz-Schiemann Reaction: A Mechanistic Overview

The conversion of 3-amino-5-nitrobenzoic acid to its fluorinated counterpart proceeds in two distinct stages: the diazotization of the primary amine to form a stable diazonium tetrafluoroborate salt, followed by the thermal decomposition of this isolated salt.[3]

Stage 1: Diazotization The reaction is initiated by the in situ formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[4] The primary amine of 3-amino-5-nitrobenzoic acid then acts as a nucleophile, attacking the nitrosonium ion. Following a series of proton transfers and dehydration, the aryl diazonium cation is formed.[5][6] In the presence of fluoroboric acid (HBF₄), the tetrafluoroborate anion (BF₄⁻) acts as a non-nucleophilic counterion, allowing for the precipitation of the relatively stable aryl diazonium tetrafluoroborate salt.[7] Maintaining temperatures between 0-5°C is critical during this stage, as diazonium salts are notoriously unstable at higher temperatures.[8]

Stage 2: Thermal Decomposition The isolated and dried diazonium tetrafluoroborate salt is then heated. The decomposition follows a first-order rate law, consistent with an SN1-type mechanism.[4][7] The diazonium group, an excellent leaving group, departs as nitrogen gas (N₂) to generate a highly unstable and transient aryl cation intermediate.[1] This electrophilic cation is immediately trapped by a fluoride ion delivered from the tetrafluoroborate counterion, forming the C-F bond. The remaining boron trifluoride (BF₃) is released as a gas.[3][4]

Caption: Mechanism of the Balz-Schiemann Reaction.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a blast shield, must be used.

Reagent and Equipment Summary

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |

| 3-Amino-5-nitrobenzoic acid | 182.12 | 10.0 g | 54.9 | 1.0 |

| Fluoroboric acid (48% in H₂O) | 87.81 (as HBF₄) | ~35 mL | ~187 | ~3.4 |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.15 g | 60.1 | 1.1 |

| Diethyl Ether (anhydrous) | 74.12 | As needed | - | - |

| Deionized Water | 18.02 | As needed | - | - |

| Equipment | ||||

| Beakers, Magnetic Stirrer/Plate | ||||

| Ice Bath, Buchner Funnel | ||||

| Vacuum Flask, Sand Bath |

Step-by-Step Procedure

Part A: Diazotization and Isolation of the Diazonium Salt

-

Acidic Solution Preparation: In a 250 mL beaker equipped with a magnetic stir bar, suspend 10.0 g (54.9 mmol) of 3-amino-5-nitrobenzoic acid in 35 mL of 48% fluoroboric acid.

-

Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0°C with vigorous stirring. It is crucial to maintain the temperature between 0°C and 5°C throughout the next step.

-

Nitrite Addition: Dissolve 4.15 g (60.1 mmol) of sodium nitrite in a minimal amount of cold deionized water (~15 mL). Using a dropping funnel, add this solution dropwise to the cooled amine suspension over a period of 30-45 minutes. The formation of a precipitate (the diazonium salt) should be observed.

-

Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.

-

Isolation: Isolate the precipitated diazonium tetrafluoroborate salt by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with small portions of cold water, cold methanol, and finally, anhydrous diethyl ether to facilitate drying.

-

Drying: Carefully transfer the solid to a watch glass and let it air-dry in a dark, safe location away from heat and friction. The salt should be used promptly in the next step. Do not dry in an oven.

Part B: Thermal Decomposition

-

Setup: Place the finely powdered, dry diazonium salt in a large flask (at least 5-10 times the volume of the solid to accommodate frothing) equipped with a reflux condenser leading to a gas trap (e.g., a bubbler with a dilute sodium hydroxide solution to neutralize the evolved BF₃ gas).

-

Heating: Gently and gradually heat the flask using a sand bath or oil bath. The decomposition often begins between 100-150°C and can be exothermic.[1][9] Control the heating rate carefully to maintain a steady evolution of gas. The solid will typically melt and effervesce as nitrogen and boron trifluoride are released.

-

Decomposition Completion: Continue heating until the gas evolution ceases completely. The crude product remains in the flask as a dark, oily, or solid residue.

-

Cooling: Allow the apparatus to cool to room temperature.

Workup and Purification

-

Extraction: Once cool, add ethyl acetate to the reaction flask to dissolve the crude product. Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

¹H NMR: The proton NMR spectrum will confirm the substitution pattern on the aromatic ring.

-

¹³C & ¹⁹F NMR: Carbon and fluorine NMR are definitive tools for confirming the presence and chemical environment of the fluorine atom.

-

IR Spectroscopy: The spectrum should show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and nitro (N-O stretches) functional groups.

Caption: Experimental workflow for the synthesis.

Safety and Hazard Management

The Balz-Schiemann reaction presents several significant hazards that require careful management.

-

Explosion Risk: Aryl diazonium salts, especially when dry, are potentially explosive and can be sensitive to heat, shock, or friction.[7][10] The thermal decomposition step is highly exothermic and can lead to a runaway reaction if not heated slowly and with caution.[7][11] The use of a blast shield during decomposition is mandatory.

-

Corrosive Reagents: Fluoroboric acid is highly corrosive and toxic. Handle with appropriate gloves and eye protection.

-

Toxic Gases: Boron trifluoride (BF₃) is a toxic and corrosive gas evolved during the decomposition. The reaction must be performed in a fume hood, and the exhaust gases should be scrubbed through a basic solution.[4]

-

Thermal Stability: The stability of arenediazonium tetrafluoroborate salts varies greatly depending on the substituents on the aromatic ring.[9][12] While generally more stable than their chloride or nitrate counterparts, they should always be treated as potentially hazardous.

Conclusion

The synthesis of this compound from its amino precursor via the Balz-Schiemann reaction is a reliable and effective procedure. The key to success lies in the careful control of temperature during the diazotization step and the cautious, gradual heating during the thermal decomposition of the isolated diazonium salt. By understanding the underlying mechanism and adhering strictly to the safety protocols outlined, researchers can effectively utilize this method to access this valuable fluorinated building block for applications in drug discovery and materials science.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of this compound: Processes and Innovations.

- Grokipedia. Balz–Schiemann reaction.

- BYJU'S. Balz Schiemann Reaction Mechanism.

- Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses.

- YouTube. The Balz–Schiemann Reaction Mechanism.

- Scientific Update. The Balz-Schiemann Reaction. (2019).

- ChemRxiv. Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation.

- ResearchGate. Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation.

- ACS Publications. Theoretical study on thermal safety of preparing fluorobenzene by the Balz–Schiemann reaction and fluorodenitration reaction. (2012).

- Google Patents. CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.

- Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

- FreePatentsOnline. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

- ACS Publications. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (2020).

- The Royal Society of Chemistry. Supplementary Information.

- Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016).

- Vedantu. Balz Schiemann Reaction: Mechanism, Steps & Applications.

- ACS Omega. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021).

- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- BYJU'S. Diazotization Reaction Mechanism.

- Organic Chemistry Portal. Diazotisation.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 3. byjus.com [byjus.com]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. scientificupdate.com [scientificupdate.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 3-Fluoro-5-nitrobenzoic Acid and Its Isomers for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-fluoro-5-nitrobenzoic acid and its structural isomers, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the structural nuances, physicochemical properties, synthesis strategies, and analytical methodologies crucial for the effective utilization and differentiation of these important chemical entities.

Core Compound: this compound

This compound (CAS 14027-75-9) is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its molecular structure, characterized by a benzoic acid core with fluoro and nitro substituents at the meta positions, imparts unique electronic properties that are leveraged in the design of novel bioactive molecules.[2]

Structural Formula:

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₄FNO₄ | [3][4][5] |

| Molecular Weight | 185.11 g/mol | [3][4][5] |

| CAS Number | 14027-75-9 | [1][4][6] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=C(C=C(C=C1[O-])F)C(=O)O | [3] |

| InChI | InChI=1S/C7H4FNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11) | [3] |

The presence of a fluorine atom and a nitro group significantly influences the reactivity and properties of the benzoic acid scaffold. The fluorine atom, with its high electronegativity, and the nitro group, a strong electron-withdrawing group, increase the acidity of the carboxylic acid and modify the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic and nucleophilic substitution reactions.

Isomers of Fluoronitrobenzoic Acid: A Comparative Analysis

Isomerism plays a critical role in drug design and development, as different structural isomers of the same molecule can exhibit vastly different biological activities and toxicological profiles.[7] In the case of fluoronitrobenzoic acid, the positional arrangement of the fluoro and nitro groups on the benzoic acid ring gives rise to several isomers, each with a unique set of properties.

Comparative Table of Key Fluoronitrobenzoic Acid Isomers:

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| This compound | 14027-75-9 | C₇H₄FNO₄ | 185.11 | O=C(O)c1cc(F)cc([O-])c1 |

| 3-Fluoro-2-nitrobenzoic acid | 1000339-51-4 | C₇H₄FNO₄ | 185.11 | O=C(O)c1c([O-])ccc(F)c1 |

| 4-Fluoro-3-nitrobenzoic acid | 453-71-4 | C₇H₄FNO₄ | 185.11 | O=C(O)c1cc([O-])c(F)cc1 |

| 2-Fluoro-5-nitrobenzoic acid | 7304-32-7 | C₇H₄FNO₄ | 185.11 | O=C(O)c1cc([O-])ccc1F |

| 3-Fluoro-4-nitrobenzoic acid | Not readily available | C₇H₄FNO₄ | 185.11 | O=C(O)c1ccc([O-])c(F)c1 |

The subtle differences in the positions of the fluoro and nitro groups lead to distinct electronic and steric environments around the carboxylic acid functionality and the aromatic ring. These differences can profoundly impact intermolecular interactions with biological targets, solubility, and metabolic stability. For instance, the ortho-position of a fluorine atom can influence the acidity of the carboxylic acid through intramolecular hydrogen bonding.[7]

Synthesis Strategies

The synthesis of this compound and its isomers typically involves multi-step chemical reactions, starting from readily available precursors.[1] Common strategies often employ nitration and fluorination reactions on appropriate benzoic acid derivatives.

A well-established method for synthesizing this compound involves the diazotization of 3-amino-5-nitrobenzoic acid, followed by a Balz-Schiemann or Sandmeyer-type reaction to introduce the fluorine atom. The nitro group is typically introduced via electrophilic aromatic substitution.[1]

For other isomers, such as 3-chloro-4-fluoro-5-nitro-benzoic acid, a common synthetic route involves the nitration of a halogenated fluorobenzoic acid precursor. For example, 3-chloro-4-fluorobenzoic acid can be nitrated using a mixture of nitric acid and sulfuric acid.[8] Similarly, the synthesis of 3-fluoro-4-nitrobenzoic acid can be achieved by the oxidation of 2-fluoro-4-methyl-1-nitro-benzene.[9]

Analytical Differentiation of Isomers: A Practical Protocol

The accurate identification and separation of fluoronitrobenzoic acid isomers are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), particularly when coupled with mass spectrometry (MS), are powerful techniques for this purpose due to their high resolution and sensitivity.[10]

Protocol: Isomer Separation by Reverse-Phase HPLC-UV

This protocol outlines a general method for the separation of fluoronitrobenzoic acid isomers using reverse-phase HPLC with UV detection.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD).

-

Analytical column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or ultrapure

-

Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade

-

Isomer standards (this compound and other relevant isomers)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water. Rationale: The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the reverse-phase column.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

-

Standard Solution Preparation:

-

Prepare individual stock solutions of each isomer in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Prepare a mixed standard solution containing all isomers of interest at a concentration of approximately 10-20 µg/mL by diluting the stock solutions with the initial mobile phase composition.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

-

UV Detection: 254 nm. Rationale: The aromatic ring and nitro group provide strong UV absorbance at this wavelength.

-

Gradient Elution:

Time (min) % Mobile Phase B 0 20 15 80 17 80 18 20 | 25 | 20 |

-

Rationale: A gradient elution is employed to effectively separate isomers with different polarities within a reasonable analysis time. The initial low percentage of organic modifier allows for the retention of all isomers, while the gradual increase in acetonitrile concentration facilitates their elution based on their hydrophobicity.

-

-

Analysis:

-

Inject the mixed standard solution to determine the retention time of each isomer.

-

Inject the sample solution to identify and quantify the isomers present.

-

Data Interpretation:

The different isomers will exhibit distinct retention times due to their varying polarities. The elution order will depend on the specific column and mobile phase conditions, but generally, isomers with greater polarity will elute earlier. Coupling this method with mass spectrometry (HPLC-MS) can provide definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.[11]

Visualizing Isomeric Relationships

To better understand the structural relationships between the different isomers of fluoronitrobenzoic acid, a graphical representation can be highly effective.

Caption: Relationship of fluoronitrobenzoic acid isomers to the parent benzoic acid core.

Conclusion

This compound and its isomers are compounds of significant interest in synthetic and medicinal chemistry. A thorough understanding of their structural characteristics, properties, and the analytical methods for their differentiation is paramount for their effective application in research and development. The strategic choice of a particular isomer can have a profound impact on the desired properties of the final product, be it a pharmaceutical agent or a fine chemical. This guide provides a foundational framework for professionals working with these versatile molecules.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- PubChem. This compound | C7H4FNO4 | CID 2759047.

- ChemicalBook. 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis.

- PubChem. 3-Fluoro-4-hydroxy-5-nitrobenzoic acid | C7H4FNO5 | CID 59626322.

- BenchChem.

- Santa Cruz Biotechnology. This compound | CAS 14027-75-9.

- ChemicalBook. 14027-75-9(this compound) Product Description.

- This compound.

- BenchChem. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid.

- PubChem. 3-Fluoro-2-nitrobenzoic acid | C7H4FNO4 | CID 18915920.

- Smolecule. Buy 3-Fluoro-2-nitrobenzoic acid | 1000339-51-4.

- BenchChem. A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.

- ChemicalBook. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum.

- PubChem. 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987.

- TargetMol. This compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Fluoro-5-nitrobenzoic acid_TargetMol [targetmol.com]

- 3. This compound | C7H4FNO4 | CID 2759047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 14027-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound - [nashpharmatech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buy 3-Fluoro-2-nitrobenzoic acid | 1000339-51-4 [smolecule.com]

The Strategic Deployment of 3-Fluoro-5-nitrobenzoic Acid in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of available scaffolds, 3-Fluoro-5-nitrobenzoic acid has emerged as a particularly versatile and strategic starting material. Its unique trifunctionalized aromatic core, featuring a carboxylic acid, a fluorine atom, and a nitro group at the meta positions, offers a powerful platform for the synthesis of complex and biologically active molecules. This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry, grounded in its physicochemical properties and supported by field-proven insights and detailed methodologies.

The Rationale for Employing a Trifunctionalized Scaffold: A Physicochemical Perspective

The utility of this compound in medicinal chemistry is not coincidental; it is a direct consequence of the interplay between its three key functional groups. The strategic placement of the electron-withdrawing fluorine and nitro groups significantly influences the reactivity and properties of the benzoic acid moiety, providing a nuanced tool for molecular design.

The fluorine atom, a bioisostere of hydrogen, offers several advantages. Its high electronegativity can modulate the pKa of the carboxylic acid and nearby basic centers in a derivative, influencing solubility and bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, often imparting metabolic stability to the molecule by blocking sites susceptible to oxidative metabolism.[1] The nitro group, a versatile functional handle, can act as a hydrogen bond acceptor, participate in charge-transfer interactions, or, more commonly, serve as a precursor to a primary amine via reduction. This transformation is a gateway to a vast chemical space, enabling the introduction of diverse substituents and the construction of complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14027-75-9 | PubChem[2] |

| Molecular Formula | C₇H₄FNO₄ | PubChem[2] |

| Molecular Weight | 185.11 g/mol | PubChem[2] |

| XLogP3 | 1.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

Core Applications in Medicinal Chemistry: From Scaffolding to Bioactivity

This compound serves as a foundational fragment molecule for the synthesis of novel drug candidates through molecular linking, expansion, and modification.[3] Its utility is particularly evident in the construction of inhibitors for key biological targets, such as Poly(ADP-ribose) polymerase (PARP), and in the generation of diverse heterocyclic scaffolds with potential therapeutic activities.

A Cornerstone in the Synthesis of PARP Inhibitors: The Rucaparib Story

A prominent example of the successful application of this compound is in the synthesis of the PARP inhibitor, Rucaparib. This anti-cancer agent operates through the principle of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. A Chinese patent outlines a synthetic route to a key tricyclic indole intermediate of Rucaparib that commences with the chlorination of this compound to yield 4-chloro-3-fluoro-5-nitrobenzoic acid. This initial step highlights the utility of the starting material's pre-existing functionalization pattern, which directs subsequent transformations.

The synthesis of Rucaparib and other PARP inhibitors underscores the importance of the benzamide scaffold, which can be readily derived from this compound. The amide bond, typically formed via standard coupling reactions, serves as a crucial linker to other pharmacophoric elements of the inhibitor.

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When SSBs occur, PARP1 binds to the damaged DNA and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the break. In cancers with defective homologous recombination repair (HRR) pathways (e.g., BRCA-mutated cancers), the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in the absence of a functional HRR pathway, resulting in cell death.

Caption: The PARP1 signaling pathway in DNA single-strand break repair and the mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination-deficient cancer cells.

Synthesis of Bioactive Heterocycles

The trifunctional nature of this compound makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds.[4] The carboxylic acid provides a handle for amide bond formation, while the nitro group can be reduced to an amine, which can then participate in cyclization reactions. The fluorine atom can influence the electronics of the ring system and provide a site for further modification or act as a key pharmacophoric element. This versatility allows for the construction of diverse libraries of compounds for screening against various biological targets.

Experimental Protocols: A Practical Guide

The successful application of this compound in medicinal chemistry relies on robust and reproducible experimental protocols. The following sections provide detailed methodologies for key transformations involving this versatile building block.

Protocol 1: Amide Coupling of this compound

Amide bond formation is a fundamental reaction in the derivatization of this compound. Carbodiimide-mediated coupling is a common and effective method.

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) (optional, for amine salts)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt or Oxyma (1.1 eq) in anhydrous DCM or DMF.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution. If the amine is provided as a salt, add DIPEA (2.0 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Caption: A generalized workflow for the EDC/HOBt-mediated amide coupling of this compound.

Protocol 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a pivotal step in many synthetic routes utilizing this compound derivatives. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

-

3-Fluoro-5-nitrobenzamide derivative

-

Ethanol (EtOH) or Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus

-

Celite

Procedure:

-

Reaction Setup: Dissolve the 3-fluoro-5-nitrobenzamide derivative in ethanol or methanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.

-